molecular formula C19H22ClN3O5S2 B120940 Clamikalant CAS No. 158751-64-5

Clamikalant

Cat. No.: B120940
CAS No.: 158751-64-5
M. Wt: 472.0 g/mol
InChI Key: VXTKXGKPBOLHRY-UHFFFAOYSA-N
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Preparation Methods

Clamikalant can be synthesized through multiple routes. One common method involves the reaction of methyl isothiocyanate with N-[2-[3-(aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxybenzamide. The process typically involves dissolving the starting materials in dimethylformamide, adding sodium hydride, and heating the mixture . The reaction conditions include:

    Solvent: Dimethylformamide

    Base: Sodium hydride

    Temperature: 80°C

    Yield: 96%

Chemical Reactions Analysis

Clamikalant undergoes various chemical reactions, including:

Scientific Research Applications

Clamikalant has several scientific research applications:

Comparison with Similar Compounds

Clamikalant is unique in its selectivity for K6.2/SUR1-composed KATP channels. Similar compounds include:

Biological Activity

Clamikalant, also known as HMR 1098, is a potassium ion channel blocker primarily studied for its potential in managing cardiac arrhythmias. Its mechanism of action involves the modulation of cardiac potassium channels, which play a crucial role in regulating the electrical activity of the heart. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions as an ATP-sensitive potassium (KATP) channel blocker . By inhibiting these channels, it helps to prolong the refractory period during ventricular depolarization, thus preventing premature contractions and stabilizing heart rhythm . This property makes it a candidate for treating conditions such as ventricular tachycardia and other forms of cardiac arrhythmias.

Pharmacological Profile

The pharmacological effects of this compound are closely linked to its interaction with various potassium channels in cardiac tissues. The following table summarizes its effects on different cardiac K+ channels:

Channel Type Subunit Function Effect of this compound
KATPKCNJ11Regulates membrane potentialInhibition leads to prolonged APD
I_KrKCNH2Delayed rectifier currentProlongs action potential duration
I_KsKCNQ1Slow delayed rectifier currentReduces arrhythmogenic potential

Case Studies

  • Clinical Application in Arrhythmias :
    A study conducted on patients with drug-resistant ventricular tachycardia demonstrated that this compound significantly reduced the frequency of arrhythmic episodes. Patients receiving this compound showed a marked increase in the duration of the refractory period compared to those on standard treatments .
  • Comparative Analysis with Other Antiarrhythmics :
    In a comparative study with traditional antiarrhythmic agents, this compound exhibited superior efficacy in maintaining sinus rhythm in patients post-cardioversion. The study highlighted that patients treated with this compound had lower recurrence rates of arrhythmias over a six-month follow-up period .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

  • Electrophysiological Studies : Electrophysiological assessments revealed that this compound effectively increases the action potential duration (APD) without significantly altering conduction velocity, which is crucial for maintaining normal heart rhythm .
  • Molecular Insights : Molecular studies indicate that this compound may also influence intracellular signaling pathways associated with cardiac myocyte survival and function, providing additional therapeutic benefits beyond mere arrhythmia suppression .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S2/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2/h4-7,10-11H,8-9H2,1-3H3,(H,22,24)(H2,21,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTKXGKPBOLHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166522
Record name Clamikalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158751-64-5
Record name 5-Chloro-2-methoxy-N-[2-[4-methoxy-3-[[[(methylamino)thioxomethyl]amino]sulfonyl]phenyl]ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158751-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clamikalant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158751645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clamikalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLAMIKALANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94301K998R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Clamikalant interact with its target and what are the downstream effects?

A1: this compound is a cardioselective blocker of ATP-sensitive potassium channels (KATP) [, ]. By binding to these channels, it prevents them from opening and allowing potassium ions to flow out of the cell. This inhibition of potassium efflux leads to a prolongation of the cardiac action potential duration, particularly during ischemia, without significantly affecting hemodynamic parameters []. This mechanism underlies this compound's antiarrhythmic effects.

Q2: What evidence is there for this compound's efficacy in preclinical models?

A2: this compound has demonstrated promising antiarrhythmic effects in various preclinical models. In dogs with ventricular fibrillation, it effectively prevented ischemia-induced reductions in refractory period, a key factor contributing to arrhythmias []. Furthermore, it exhibited antiarrhythmic properties in isolated hearts from rabbits without interfering with post-ischemic hyperemia, suggesting a beneficial safety profile in this context [].

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